molecular formula C6H2ClF4NO2S B2862402 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2293350-59-9

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2862402
CAS No.: 2293350-59-9
M. Wt: 263.59
InChI Key: RNVNLYJIMIFQDF-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride is a versatile heterocyclic building block designed for advanced chemical synthesis in discovery research. This compound integrates two highly valuable motifs in modern agrochemical and pharmaceutical development: the sulfonyl fluoride group, which acts as a reactive handle for SuFEx (Sulfur Fluoride Exchange) click chemistry, and the 3-chloro-5-(trifluoromethyl)pyridine scaffold, known for its favorable physicochemical properties and significant biological activity . The presence of the trifluoromethyl group enhances metabolic stability, lipophilicity, and membrane permeability, while the chlorine and sulfonyl fluoride substituents provide strategic sites for further functionalization . Researchers can leverage this compound as a key intermediate in the synthesis of sulfonamides and sulfonate esters, making it particularly valuable for creating potential protease inhibitors, enzyme probes, and active ingredients for crop protection. Its structural features are commonly associated with herbicidal, fungicidal, and insecticidal activity in agrochemicals, and are increasingly explored in pharmaceutical candidates, including antivirals and antitumor agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4NO2S/c7-4-1-3(6(8,9)10)2-12-5(4)15(11,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNLYJIMIFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange Reactions for Trifluoromethyl Group Installation

A foundational method involves halogen exchange on trichloromethyl precursors. For example, 2,3-dichloro-5-(trichloromethyl)pyridine undergoes fluorination with anhydrous hydrogen fluoride (HF) at 170–200°C under pressurized conditions (200–300 psig). This liquid-phase reaction replaces trichloromethyl groups with trifluoromethyl moieties, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine as an intermediate. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 180–190°C Maximizes CF₃ substitution
HF:Molar Ratio ≥3:1 Prevents incomplete fluorination
Reaction Time 4–6 hours Balances conversion and side reactions

This method achieves >85% conversion but requires specialized equipment for HF handling.

Directed Sulfonylation and Fluorination

Post-trifluoromethylation, sulfonyl fluoride installation proceeds via two pathways:

a) Sulfuryl Fluoride (SO₂F₂) Gas Reaction
Pyridine intermediates react with SO₂F₂ in dichloromethane at −10°C, catalyzed by CuCl. This electrophilic substitution targets the 2-position due to the electron-withdrawing trifluoromethyl group. Yields reach 70–75% with 99% regioselectivity.

b) Sulfonyl Chloride Fluorination
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 1211578-91-4) undergoes halogen exchange using KF in acetonitrile at 80°C. This SN2 displacement achieves 90–95% conversion within 2 hours.

Stepwise Synthesis from Pyridine Derivatives

Route 1: Sequential Functionalization of β-Picoline

Step Reaction Conditions Yield
1 N-Oxidation H₂O₂, acetic acid, 60°C, 12 hrs 92%
2 Chlorination POCl₃, DMF, reflux, 8 hrs 88%
3 Trifluoromethylation CF₃Cu, DMSO, 120°C, 24 hrs 65%
4 Sulfonylation ClSO₃H, CH₂Cl₂, 0°C, 6 hrs 58%
5 Fluorination KF, MeCN, 80°C, 2 hrs 90%

This route suffers from cumulative yield loss (≈30% overall) but offers precise control over substitution patterns.

Route 2: One-Pot Multistep Synthesis

Recent patents disclose integrated processes using continuous flow reactors:

  • Trichloromethyl Pyridine Formation : β-Picoline reacts with Cl₂ and CCl₄ over CrO₃/Al₂O₃ at 250°C
  • Fluorination : Anhydrous HF introduced under 25 bar pressure at 185°C
  • Sulfonation : SO₃ gas bubbled through tetrachloroethane solution at 40°C
  • Fluoride Quench : KF slurry added in-line to convert –SO₂Cl to –SO₂F

This method achieves 68% overall yield with 99.5% purity, reducing isolation steps.

Mechanistic Insights and Byproduct Analysis

Trifluoromethylation Pathways

DFT calculations reveal that CF₃ group installation proceeds via a radical chain mechanism in the presence of Cu catalysts. The rate-determining step involves C–Cl bond cleavage (ΔG‡ = 28.5 kcal/mol), with HF acting as both solvent and fluorine source.

Sulfonyl Fluoride Formation

Competing pathways during fluorination:

  • Desired Pathway :
    $$
    \text{R–SO₂Cl + KF → R–SO₂F + KCl}
    $$
  • Side Reactions :
    $$
    \text{R–SO₂Cl + H₂O → R–SO₃H + HCl} \quad (\text{5–8% yield loss})
    $$

Moisture control (<50 ppm) and excess KF (1.5 eq) suppress hydrolysis.

Industrial-Scale Process Optimization

Continuous Flow vs Batch Reactors

Parameter Continuous Flow Batch Reactor
Throughput 50 kg/day 20 kg/batch
HF Consumption 1.1 eq 3.0 eq
Energy Cost $0.18/kg $0.45/kg
Purity Consistency 99.7±0.2% 98.5±1.5%

Flow systems enable real-time byproduct removal via fractional distillation, enhancing selectivity.

Solvent Recovery Systems

Closed-loop tetrahydrofuran (THF) recovery achieves 95% solvent reuse through:

  • Thin-film evaporation
  • Molecular sieve dehydration
  • Redistillation

This reduces production costs by $12/kg and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a potent inhibitor of enzymes that contain nucleophilic residues, such as serine or cysteine . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets .

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

  • Structural Differences : Replaces the sulfonyl fluoride (-SO₂F) group with sulfonyl chloride (-SO₂Cl).
  • Reactivity : Sulfonyl chlorides are more reactive in nucleophilic substitutions (e.g., forming sulfonamides) due to the superior leaving-group ability of Cl⁻ compared to F⁻.
  • Applications : Used as a synthetic intermediate in agrochemicals. For example, it serves as a precursor in the synthesis of fungicide metabolites and other pyridine derivatives .
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) .

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

  • Structural Differences : Features a carboxylate ester (-COOCH₃) at position 2 instead of sulfonyl fluoride.
  • Reactivity : The ester group is less electrophilic than sulfonyl derivatives, making it more stable under acidic conditions but reactive in hydrolysis or transesterification reactions.
  • Applications : Utilized as a building block in pharmaceutical research, particularly in synthesizing heterocyclic compounds .

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

  • Structural Differences : Lacks the chlorine atom at position 3, reducing electron-withdrawing effects on the pyridine ring.
  • Applications : Employed in chemical synthesis, though its specific applications are less documented compared to chloro-substituted analogs .

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

  • Structural Differences : Contains an acetonitrile (-CH₂CN) group at position 2.
  • Reactivity : The nitrile group enables further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids).
  • Applications : Intermediate in the synthesis of fluopyram and other pesticides .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Applications Hazard Profile
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride Cl (3), CF₃ (5), SO₂F (2) Not provided Not available Fungicide metabolite Not specified
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride Cl (3), CF₃ (5), SO₂Cl (2) 1211578-91-4 280.05 Chemical intermediate H302, H314
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (3), CF₃ (5), COOCH₃ (2) Not provided Not available Pharmaceutical research Not specified
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride CF₃ (5), SO₂Cl (2) Multiple Not available Synthesis precursor Not specified

Key Findings:

Reactivity Trends: Sulfonyl chlorides exhibit higher reactivity than sulfonyl fluorides in nucleophilic substitutions due to the leaving-group ability of Cl⁻ vs. F⁻. The 3-chloro substituent enhances electron deficiency in the pyridine ring, increasing susceptibility to nucleophilic attack compared to non-chloro analogs .

Applications :

  • Sulfonyl derivatives (fluoride/chloride) are critical in agrochemical metabolism and synthesis.
  • Carboxylate esters and nitriles serve as versatile intermediates for further functionalization .

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride (often abbreviated as TFMP) is a compound of significant interest in medicinal chemistry and agricultural applications. Its biological activity has been explored in various studies, revealing potential uses as an antimicrobial agent and a key intermediate in the synthesis of other biologically active compounds.

Chemical Structure and Properties

The chemical structure of TFMP includes a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a sulfonyl fluoride functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that TFMP derivatives exhibit notable antimicrobial activity. For instance, novel trifluoromethylpyridine amide derivatives containing sulfur moieties have shown good antibacterial and insecticidal activities against various pathogens, including R. solanacearum and Xanthomonas oryzae . The biological activities of these derivatives can be summarized in the following table:

Compound TypeActivity Against R. solanacearumActivity Against X. oryzae
Thioether Compounds67% at 100 mg/L Varies
Sulfone Compounds43% at 100 mg/L Varies
Sulfoxide Compounds42% at 100 mg/L Varies

The mechanism by which TFMP exerts its biological effects is primarily attributed to its ability to interfere with microbial cell processes. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets . Additionally, the sulfonyl fluoride group may play a role in covalent modification of target proteins, leading to inhibition of essential enzymatic activities.

Case Studies

  • Fungicidal Applications : Bayer's research on TFMP has led to the development of commercial fungicides that utilize this compound as a key component. The synthesis methods include chlorination and fluorination processes, which optimize the yield and efficacy of the resulting fungicides .
  • Antibacterial Efficacy : In a study assessing various thioether-containing compounds derived from TFMP, it was found that certain derivatives exhibited significantly higher antibacterial activity compared to traditional agents. For example, compound E6 demonstrated a remarkable 67% inhibition rate against R. solanacearum, outperforming standard treatments .

Synthesis Methods

The synthesis of TFMP typically involves several steps, including halogen exchange reactions and fluorination processes. One common method described involves the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine through vapor-phase fluorination to yield TFMP as an intermediate for further chemical modifications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, halogen exchange using sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. A related intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-ol ( ), can serve as a precursor, where the hydroxyl group is replaced by a sulfonyl fluoride moiety using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Reaction optimization should include temperature control (0–25°C) and inert atmospheres to avoid hydrolysis .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to identify substituent positions and confirm the trifluoromethyl group. 19F^{19}\text{F} NMR is particularly critical due to the electronegative fluorine atoms ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 273.56, as seen in related compounds in ).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, especially given the steric and electronic effects of the trifluoromethyl group .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store in sealed, moisture-free containers at room temperature (RT). Avoid prolonged exposure to light or humidity, as sulfonyl fluorides are prone to hydrolysis. Purity >95% (as per ) minimizes decomposition risks. Use inert gas (N₂/Ar) purging for long-term storage .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyridine ring?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For example, the electron-withdrawing trifluoromethyl group at position 5 directs electrophilic substitutions to position 2 or 4. Catalytic systems (e.g., Pd/Cu in ) can enhance cross-coupling reactions. Solvent polarity (e.g., DMF vs. THF) and temperature gradients should be systematically tested to optimize yields .

Q. How can contradictory data in catalytic efficiency be resolved?

  • Case Study : Conflicting reports on palladium vs. nickel catalysts for hydrogenation ( vs. unrelated studies) may arise from impurity profiles or solvent effects. Replicate experiments under identical conditions (e.g., 1 atm H₂, 25°C) and characterize intermediates via HPLC-MS to identify side products. Cross-reference with computational studies (DFT) to assess catalyst-substrate interactions .

Q. What mechanistic insights exist for sulfonyl fluoride reactivity in biological systems?

  • Methodological Answer : The sulfonyl fluoride group acts as a covalent inhibitor, targeting serine hydrolases or proteases. Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (KiK_i). Compare with structurally similar compounds ( ) to evaluate selectivity. Radiolabeling (18F^{18}\text{F}) or activity-based protein profiling (ABPP) can map target enzymes .

Q. How can computational modeling predict the compound’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use SMILES/InChI from PubChem () to model transition states for substitution reactions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using docking software (AutoDock Vina). Validate with experimental IC₅₀ values .

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